molecular formula CH10N8O6 B14619425 Nitric acid--hydrazinecarbohydrazonohydrazide (2/1) CAS No. 60612-44-4

Nitric acid--hydrazinecarbohydrazonohydrazide (2/1)

Cat. No.: B14619425
CAS No.: 60612-44-4
M. Wt: 230.14 g/mol
InChI Key: KXMDKTAMYNKYSN-UHFFFAOYSA-N
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Description

Nitric acid–hydrazinecarbohydrazonohydrazide (2/1) is a compound formed by the combination of nitric acid and hydrazinecarbohydrazonohydrazide in a 2:1 molar ratio. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Nitric acid is a highly corrosive and strong oxidizing agent, while hydrazinecarbohydrazonohydrazide is known for its reactivity and potential use in synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of nitric acid–hydrazinecarbohydrazonohydrazide (2/1) typically involves the reaction of hydrazinecarbohydrazonohydrazide with an excess of nitric acid. The reaction is carried out under controlled conditions to ensure the proper stoichiometry and to avoid side reactions. The reaction is exothermic and requires careful temperature control to prevent decomposition of the reactants and products.

Industrial Production Methods: In an industrial setting, the production of nitric acid–hydrazinecarbohydrazonohydrazide (2/1) involves large-scale reactors with precise control over temperature, pressure, and reactant concentrations. The process may include steps such as purification and crystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Nitric acid–hydrazinecarbohydrazonohydrazide (2/1) undergoes various types of chemical reactions, including:

    Oxidation: The nitric acid component can oxidize other substances, leading to the formation of nitrogen oxides and other by-products.

    Reduction: The hydrazinecarbohydrazonohydrazide component can act as a reducing agent, participating in redox reactions.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation Reactions: Typically involve strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Often use reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution Reactions: May involve reagents like halogens or alkylating agents under specific conditions.

Major Products: The major products of these reactions depend on the specific reactants and conditions used. For example, oxidation reactions may produce nitrogen oxides, while reduction reactions may yield hydrazine derivatives.

Scientific Research Applications

Nitric acid–hydrazinecarbohydrazonohydrazide (2/1) has several applications in scientific research:

    Chemistry: Used as a reagent in various synthetic pathways, particularly in the synthesis of nitrogen-containing compounds.

    Biology: Investigated for its potential use in biochemical assays and as a reagent in the study of nitrogen metabolism.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of explosives, propellants, and other industrial chemicals due to its reactive nature.

Mechanism of Action

The mechanism of action of nitric acid–hydrazinecarbohydrazonohydrazide (2/1) involves its ability to participate in redox reactions. The nitric acid component acts as an oxidizing agent, while the hydrazinecarbohydrazonohydrazide component can act as a reducing agent. This dual functionality allows the compound to interact with various molecular targets and pathways, leading to diverse chemical transformations.

Comparison with Similar Compounds

    Hydrazine: A simple nitrogen-containing compound with similar reducing properties.

    Nitrous Acid: Another nitrogen-containing acid with oxidizing properties.

    Hydrazinecarbohydrazide: A related compound with similar reactivity.

Uniqueness: Nitric acid–hydrazinecarbohydrazonohydrazide (2/1) is unique due to its combination of oxidizing and reducing properties, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile reagent in both research and industrial applications.

Properties

CAS No.

60612-44-4

Molecular Formula

CH10N8O6

Molecular Weight

230.14 g/mol

IUPAC Name

nitric acid;1,2,3-triaminoguanidine

InChI

InChI=1S/CH8N6.2HNO3/c2-5-1(6-3)7-4;2*2-1(3)4/h2-4H2,(H2,5,6,7);2*(H,2,3,4)

InChI Key

KXMDKTAMYNKYSN-UHFFFAOYSA-N

Canonical SMILES

C(=NN)(NN)NN.[N+](=O)(O)[O-].[N+](=O)(O)[O-]

Origin of Product

United States

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